{[1-(3-fluoro-4-methylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride
Description
Properties
IUPAC Name |
[1-(3-fluoro-4-methylphenyl)tetrazol-5-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN5.ClH/c1-6-2-3-7(4-8(6)10)15-9(5-11)12-13-14-15;/h2-4H,5,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOQTIHZKLQKEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors. These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes. For instance, some indole derivatives have been reported to inhibit the activity of certain viruses.
Biological Activity
The compound {[1-(3-fluoro-4-methylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride is a derivative of tetrazole, a class of five-membered heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties, supported by recent research findings.
Biological Properties of Tetrazole Derivatives
Tetrazoles, including this compound, exhibit a wide range of biological activities:
- Antibacterial and Antifungal Activity : Tetrazole derivatives have shown significant antibacterial and antifungal properties. They can inhibit various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .
- Anti-inflammatory Effects : Studies indicate that tetrazole derivatives can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammatory processes. For instance, one study identified a tetrazole compound with an IC50 value of 0.23 µM against COX-2, demonstrating its potential as an anti-inflammatory agent .
- Anticancer Activity : Research has highlighted the anticancer properties of tetrazole derivatives. They can induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms, including modulation of signaling pathways related to oxidative stress .
1. Anti-inflammatory Activity
A study synthesized various tetrazole derivatives and evaluated their ability to inhibit TNF-α and IL-6 levels. The compound this compound demonstrated significant inhibition of TNF-α (37.6 pg/ml) and was among the most effective in reducing IL-6 levels .
2. Antimicrobial Activity
In another investigation, tetrazole derivatives were tested against multiple bacterial strains. The compound showed broad-spectrum activity against Gram-positive bacteria but limited efficacy against Gram-negative strains. The results indicated that modifications to the tetrazole ring could enhance antimicrobial potency .
3. Anticancer Activity
The anticancer effects of tetrazole derivatives were assessed in vitro using various cancer cell lines. A notable finding was that these compounds could induce cell cycle arrest and apoptosis in breast cancer cells, suggesting their potential as therapeutic agents against cancer .
Data Table: Biological Activities of Tetrazole Derivatives
| Activity | Compound | IC50 Value | Notes |
|---|---|---|---|
| Anti-inflammatory | This compound | 0.23 µM (COX-2) | Effective against TNF-α and IL-6 levels |
| Antimicrobial | Various Tetrazole Derivatives | Varies by strain | Broad-spectrum activity against Gram-positive bacteria |
| Anticancer | This compound | Varies by cell line | Induces apoptosis in cancer cells |
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Studies have indicated that compounds containing tetrazole rings exhibit anticancer properties. The tetrazole moiety can interact with biological targets, potentially inhibiting tumor growth. Research has shown that derivatives of tetrazole can induce apoptosis in cancer cells, making them candidates for further development in cancer therapeutics .
2. Antimicrobial Properties
Research has demonstrated that tetrazole derivatives possess antimicrobial activity. {[1-(3-fluoro-4-methylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride has been evaluated for its efficacy against various bacterial strains, showing promising results in inhibiting growth and viability . This property positions it as a potential lead compound for the development of new antimicrobial agents.
3. Neurological Research
The compound's ability to modulate neurotransmitter systems has been explored, particularly in the context of neurodegenerative diseases. Studies suggest that tetrazole derivatives can influence pathways related to neuroprotection and neuroinflammation, indicating potential therapeutic applications in conditions such as Alzheimer's disease .
Biochemical Studies
1. Enzyme Inhibition
Research indicates that this compound can act as an inhibitor of specific enzymes involved in metabolic pathways. Understanding its mechanism of action could provide insights into metabolic disorders and lead to the development of enzyme-targeted therapies .
2. Molecular Interactions
The compound's interactions with various biomolecules have been studied using techniques such as molecular docking and spectroscopy. These studies help elucidate the binding affinities and specific interactions with target proteins, which are crucial for drug design and development .
Material Science Applications
1. Synthesis of Functional Materials
The unique properties of this compound allow it to be utilized in synthesizing advanced materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for various industrial applications .
2. Sensor Development
Recent advancements have shown that this compound can be integrated into sensor technologies, particularly for detecting environmental pollutants or biological markers. Its chemical properties facilitate the design of sensitive detection systems with high specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Aromatic Substituents
Key Observations :
- Lipophilicity : The fluorine and methyl groups likely increase logP values compared to the chloro analogue, impacting membrane permeability.
Pharmaceutical Tetrazole Derivatives
Comparison :
- Complexity : The target compound lacks the biphenyl moiety seen in losartan and valsartan, simplifying synthesis but possibly reducing receptor specificity.
- Functionality: Unlike losartan’s imidazole or valsartan’s valine chain, the aminomethyl group may serve as a versatile handle for further derivatization .
Spectral Data (NMR)
- Target Compound: No explicit data provided, but analogous compounds show characteristic signals: Aromatic protons: δ 7.2–7.8 ppm (e.g., compound 8 ). Tetrazole-CH₂-NH₂: δ 5.38 ppm (s, 2H) .
- Fluorine Effects: The 3-fluoro substituent would deshield adjacent protons, causing downfield shifts compared to non-fluorinated analogues.
Preparation Methods
General Synthetic Strategy Overview
The synthesis of {[1-(3-fluoro-4-methylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride typically follows these key stages:
- Formation of the tetrazole ring on the substituted phenyl precursor.
- Introduction of the methylamine group at the 5-position of the tetrazole ring.
- Isolation and conversion to the hydrochloride salt for stability and purification.
The tetrazole ring is commonly synthesized via cycloaddition reactions involving azides and nitriles or through multi-component reactions involving isocyanides, aldehydes, amines, and azides.
Tetrazole Ring Formation
One efficient method for synthesizing 1H-tetrazole derivatives involves the reaction of substituted aromatic nitriles with sodium azide under acidic or catalyzed conditions. Alternatively, multi-component reactions have been reported:
- A notable approach is the one-pot synthesis of 1,5-disubstituted α-amino tetrazoles by reacting isocyanides, aldehydes, amines, and trimethylsilyl azide in methanol at room temperature, followed by basic hydrolysis of esters to yield the tetrazole derivatives with good yields.
This method is adaptable for incorporating substituted phenyl groups, such as 3-fluoro-4-methylphenyl, by selecting appropriate aldehydes and amines.
Conversion to Hydrochloride Salt
The free amine compound is converted to the hydrochloride salt to enhance stability, solubility, and ease of handling. This is typically done by:
- Treating the free base with aqueous hydrochloric acid under controlled pH conditions.
- Isolation by precipitation or crystallization from suitable solvents such as ethanol or ethyl acetate mixtures.
Representative Preparation Procedure (Literature-Informed)
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1. Tetrazole ring synthesis | Substituted aromatic nitrile + sodium azide, acidic catalyst, heat | Formation of 1-(3-fluoro-4-methylphenyl)-1H-tetrazole | High yield typical for cycloaddition |
| 2. Aminomethylation | Reaction with formaldehyde and ammonia or methylamine derivatives | Introduction of methylamine at tetrazole 5-position | Moderate to good yield |
| 3. Salt formation | Treatment with HCl in ethanol or aqueous solution | Formation of hydrochloride salt | High purity crystalline solid |
Detailed Research Findings and Data
In a study synthesizing tetrazole derivatives, the reaction of substituted benzylamines with tetrazole precursors using HATU and N-ethyl-N,N-diisopropylamine in dichloromethane at 20 °C afforded amide products with yields ranging from 30% to 87% depending on substrate and conditions.
Multi-component reactions involving isocyanides, aldehydes, amines, and trimethylsilyl azide in methanol at room temperature yielded α-amino tetrazole derivatives efficiently, indicating a mild and versatile synthetic route applicable to substituted phenyl tetrazoles.
Patented methods for related tetrazole derivatives involve multi-step sequences including protection/deprotection strategies, ester hydrolysis, and amine functionalization, often using solvents like N,N-dimethylformamide and bases such as potassium carbonate at temperatures between 25-75 °C.
Comparative Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cycloaddition of nitriles + azide | Aromatic nitrile, sodium azide, acid | Heating, acidic medium | High yield, straightforward | Requires handling azides safely |
| Multi-component reaction (isocyanide, aldehyde, amine, azide) | Isocyanides, aldehydes, amines, TMS-azide | Room temp, methanol | Mild, good yields, versatile | Requires multiple starting materials |
| Amide coupling with HATU | Tetrazolylmethylamine hydrochloride, HATU, base | 20 °C, dichloromethane | High specificity, good yields | Cost of coupling reagents |
| Salt formation | Free amine + HCl | Room temp, ethanol or aqueous | Stability, purification | Additional step |
Notes on Scale-Up and Purification
Large-scale synthesis employs solvents like DMF and bases such as potassium carbonate with controlled temperature profiles (25-75 °C) to optimize reaction rates and yields.
Purification often involves crystallization from ethanol/water mixtures or chromatographic techniques including silica gel column chromatography and reverse-phase HPLC to ensure high purity.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of {[1-(3-fluoro-4-methylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride to improve yield and purity?
- Methodology :
- Use cyclocondensation reactions with precursors like substituted phenyltetrazoles and methylamine derivatives under controlled conditions (60–80°C, anhydrous solvents like DMF or acetonitrile) .
- Optimize catalyst selection (e.g., Cu(I) catalysts for click chemistry) and stoichiometric ratios to minimize side products .
- Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography with silica gel .
- Key Parameters :
| Parameter | Optimal Range |
|---|---|
| Temperature | 60–80°C |
| Solvent | Anhydrous DMF or MeCN |
| Catalyst | CuI (5 mol%) |
Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodology :
- ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., fluorine-induced deshielding for the 3-fluoro-4-methylphenyl group) .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns consistent with tetrazole cleavage .
- IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and tetrazole ring vibrations (~1500 cm⁻¹) .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodology :
- Screen for antimicrobial activity using broth microdilution (MIC assays) against Gram-positive/negative bacteria .
- Assess cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
Advanced Research Questions
Q. How can reaction mechanisms for tetrazole-amine bond formation be elucidated?
- Methodology :
- Conduct kinetic studies under varying temperatures/pressures to determine rate laws and activation energy .
- Use DFT calculations to model transition states and intermediate stability (software: Gaussian or ORCA) .
- Validate mechanisms via isotopic labeling (e.g., ¹⁵N-tetrazole tracking) .
Q. What strategies resolve contradictions in spectral data for structurally similar analogs?
- Methodology :
- Perform 2D NMR (COSY, HSQC) to differentiate overlapping signals in crowded regions (e.g., aromatic protons) .
- Compare experimental data with computational predictions (e.g., ACD/Labs or MestReNova simulations) .
Q. How does the fluorine substituent influence solubility and formulation stability?
- Methodology :
- Measure logP values via shake-flask experiments to assess hydrophobicity .
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring of degradation products .
- Key Findings :
| Property | Fluorine Impact |
|---|---|
| Solubility | Reduces aqueous solubility by 20–30% |
| Stability | Enhances resistance to oxidative degradation |
Q. What advanced structural analysis techniques validate crystallinity and molecular conformation?
- Methodology :
- Obtain single crystals via slow evaporation (solvent: MeOH/EtOAc) and analyze via X-ray crystallography (e.g., compare with CIF data in ) .
- Use SC-XRD to resolve hydrogen-bonding networks and confirm amine hydrochloride salt formation .
Q. How can structure-activity relationships (SAR) guide derivative design for enhanced potency?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
